A back-to-back MOS–Schottky (Pt–SiO2–Si–C–Pt) nano-heterojunction device as an efficient self-powered photodetector: one step fabrication by pulsed laser deposition†

Nanoscale Pub Date: 2014-01-28 DOI: 10.1039/C3NR06525A

Abstract

An efficient self-powered photodetector design involving a C–Si hetero-interface with back-to-back MOS–Schottky (Pt–SiO2–Si–C–Pt) device action is presented. Pulsed laser deposition of a carbon thin film is used which dynamically removes the native surface oxide to form the desired Schottky interface. The combined device action yields two orders of magnitude photoresponse at zero bias.

Graphical abstract: A back-to-back MOS–Schottky (Pt–SiO2–Si–C–Pt) nano-heterojunction device as an efficient self-powered photodetector: one step fabrication by pulsed laser deposition
A back-to-back MOS–Schottky (Pt–SiO2–Si–C–Pt) nano-heterojunction device as an efficient self-powered photodetector: one step fabrication by pulsed laser deposition†
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